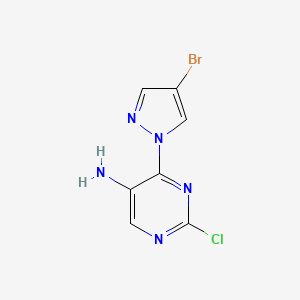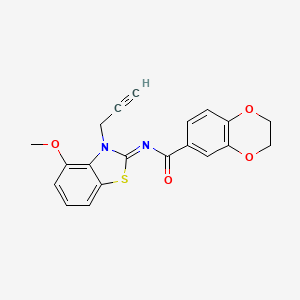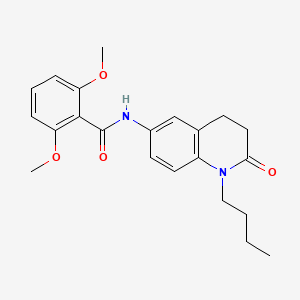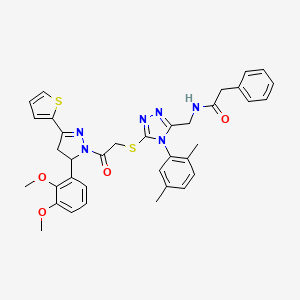
4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The bromopyrazolyl and chloropyrimidinyl groups in “4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine” suggest that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine” would likely be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving “4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine” are not available, pyrazole compounds are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine” would be influenced by its molecular structure. For instance, the presence of the bromine and chlorine atoms might make the compound relatively heavy and potentially reactive .Scientific Research Applications
Pharmaceutical Intermediates
EN300-3294917 serves as an intermediate in the synthesis of various pharmaceutical compounds. Researchers use it to access diverse chemical scaffolds.
For more information, you can refer to the Thermo Scientific Chemicals product page for 4-Bromo-1H-pyrazole . Additionally, the compound “4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole” is another interesting derivative with versatile applications in scientific research . Researchers have synthesized 4-Nitro-1’H-1,4’-bipyrazole as well, which is relevant to bipyrazole systems . 🌿
Future Directions
The future research directions for “4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Given the biological activity exhibited by many pyrazole derivatives, these compounds may have potential uses in medicine or other fields .
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-chloropyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN5/c8-4-1-12-14(3-4)6-5(10)2-11-7(9)13-6/h1-3H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROPFZAWOYHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N2C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)
![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)
![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)

![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2743201.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2743207.png)

![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2743211.png)
